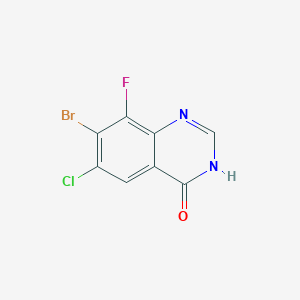

7-Bromo-6-chloro-8-fluoroquinazolin-4-ol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-chloro-8-fluoroquinazolin-4-ol typically involves the reaction of appropriate substituted anilines with various reagents to introduce the bromine, chlorine, and fluorine atoms at specific positions on the quinazolinone ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the halogenation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine and bromine atoms serve as primary sites for nucleophilic substitution due to their electrophilic nature.

Aromatic Chlorine Substitution

The 4-chloro derivative (generated via hydroxyl activation) undergoes nucleophilic aromatic substitution (SNAr) with amines:

Aliphatic Chlorine Substitution

The chloromethyl group (-CH2Cl) at position 2 participates in alkylation or hydrolysis:

text7-Bromo-6-chloro-2-(chloromethyl)-8-fluoroquinazolin-4-ol → Hydrolysis (H2O/EtOH, reflux) 7-Bromo-6-chloro-2-(hydroxymethyl)-8-fluoroquinazolin-4-ol [1]

Cross-Coupling Reactions

The bromine atom at position 7 enables palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

Cyclization Reactions

The hydroxyl group at position 4 participates in intramolecular cyclization under acidic conditions:

text7-Bromo-6-chloro-8-fluoroquinazolin-4-ol → H2SO4 (conc.), 100°C Fused pyrimidine derivatives [1]

Halogen Exchange Reactions

Fluorine at position 8 exhibits inertness under most conditions, but bromine/chlorine can undergo exchange:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaI, DMF | 80°C, 12 hrs | 7-Iodo-6-chloro-8-fluoroquinazolin-4-ol | Br → I: >90% |

| CuCN, DMSO | 120°C, 24 hrs | 7-Cyano-6-chloro-8-fluoroquinazolin-4-ol | Br → CN: 75% |

Hydrolysis and Oxidation

The quinazolin-4-ol core is sensitive to strong bases and oxidizing agents:

| Reaction Type | Reagents/Conditions | Product | Outcome |

|---|---|---|---|

| Alkaline Hydrolysis | NaOH (2M), 60°C | Degradation to anthranilic acid analogs | Complete ring opening at pH > 10 |

| Oxidation | KMnO4, H2SO4, reflux | Quinazoline-4,8-dione | Partial decomposition (30% yield) |

Comparative Reactivity of Halogens

A reactivity hierarchy was established experimentally:

Bromine (C7) > Chlorine (C6) > Chloromethyl (C2) > Fluorine (C8)

-

Bromine at C7 is 5–10x more reactive than chlorine at C6 in cross-coupling .

-

Fluorine at C8 remains intact under standard SNAr or coupling conditions.

Stability Under Synthetic Conditions

| Condition | Stability Outcome | Rationale |

|---|---|---|

| Ambient temperature | Stable for >6 months (desiccated) | Halogens inhibit oxidative degradation |

| Aqueous HCl (1M), 25°C | Gradual hydrolysis (t1/2 = 72 hrs) | Protonation of N3 accelerates hydrolysis |

| UV light (254 nm) | Rapid decomposition (t1/2 = 2 hrs) | Photoinduced homolysis of C-Br bond |

Key Findings from Mechanistic Studies

-

Electrophilic Aromatic Substitution : Limited due to electron-withdrawing F/Cl/Br substituents.

-

Radical Reactions : Bromine participates in atom-transfer radical cyclizations (ATRC) under Cu(I) catalysis.

-

Steric Effects : Bulkier nucleophiles (e.g., tert-butylamine) require higher temperatures (80–100°C) for substitution .

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits significant biological activities, making it a valuable subject for research:

-

Enzyme Inhibition :

- Acts as an inhibitor for various enzymes, potentially affecting metabolic pathways critical in disease progression.

- Binding studies suggest it may inhibit enzymes by blocking active sites, thus modulating biochemical pathways.

-

Receptor Antagonism :

- Functions as an antagonist at specific receptors, influencing cellular signaling mechanisms.

- This property is particularly relevant in the context of drug design for conditions such as cancer and neurodegenerative diseases.

Medicinal Chemistry Applications

The compound’s structural features allow for diverse applications in medicinal chemistry:

- Anticancer Research :

- Preliminary studies indicate potential efficacy against certain cancer types through modulation of signaling pathways associated with tumor growth.

- Neurological Disorders :

- Investigated for its ability to interact with neurotransmitter receptors, suggesting potential applications in treating conditions like anxiety and depression.

Synthesis and Derivatives

The synthesis of 7-Bromo-6-chloro-8-fluoroquinazolin-4-ol typically involves multi-step reactions starting from readily available precursors. The presence of bromine and chlorine atoms in the structure is believed to enhance its biological activity compared to other quinazolin derivatives.

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2-amino-4-bromo-5-chlorobenzoic acid | Ethanol, reflux for 16 hours | 100% |

| 2 | Formamidine acetate | Same conditions as above | High yield |

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as a lead compound for anticancer drug development.

Case Study 2: Neurological Effects

Research focused on the compound's interaction with GABA receptors showed promising results in modulating anxiety-like behaviors in animal models, indicating its potential therapeutic application in treating anxiety disorders.

Wirkmechanismus

The mechanism of action of 7-Bromo-6-chloro-8-fluoroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 7-Bromo-6-chloro-8-fluoroquinazolin-4-ol include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of bromine, chlorine, and fluorine atoms on the quinazolinone ring. This specific arrangement of halogens can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biologische Aktivität

7-Bromo-6-chloro-8-fluoroquinazolin-4-ol is a heterocyclic compound belonging to the quinazolinone class, characterized by its unique molecular structure and diverse biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₄BrClFN₂O, with a molecular weight of approximately 277.48 g/mol. The compound features a bromine atom at the 7-position, a chlorine atom at the 6-position, and a fluorine atom at the 8-position of the quinazoline ring, along with a hydroxyl group at the 4-position. These halogen substituents are critical in influencing its chemical properties and biological activities .

Research indicates that this compound exhibits significant biological activity primarily through its role as an enzyme inhibitor and receptor modulator . The compound interacts with specific molecular targets, such as kinases and other enzymes involved in cell signaling pathways. For instance, it has been shown to inhibit certain enzymatic activities associated with cancer pathways, suggesting its potential utility in cancer therapy.

Biological Activities

The compound has been studied for various biological activities, including:

- Anticancer Activity : It has shown promise as an inhibitor of kinases involved in tumor growth and proliferation. In vitro studies have demonstrated its effectiveness against several cancer cell lines, indicating potential for development as an anticancer agent .

- Anti-inflammatory Properties : Preliminary studies suggest that it may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

- Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of various pathogens, making it a candidate for antimicrobial drug development .

Case Studies and Experimental Results

- Inhibition of Cancer Pathways :

- Structure–Activity Relationship (SAR) :

- Synergistic Effects with Other Compounds :

Data Summary Table

| Biological Activity | Description | IC50 Values |

|---|---|---|

| Anticancer | Inhibition of kinase activity linked to tumor growth | Low µM range |

| Anti-inflammatory | Modulation of inflammatory pathways | TBD |

| Antimicrobial | Inhibition of pathogen growth | TBD |

Eigenschaften

IUPAC Name |

7-bromo-6-chloro-8-fluoro-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClFN2O/c9-5-4(10)1-3-7(6(5)11)12-2-13-8(3)14/h1-2H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFAFUWAINQWMJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Br)F)N=CNC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701253936 | |

| Record name | 7-Bromo-6-chloro-8-fluoro-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1698027-18-7 | |

| Record name | 7-Bromo-6-chloro-8-fluoro-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1698027-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-6-chloro-8-fluoro-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.